

Technical Support Center: Interpreting Unexpected Metabolites of (R)-Roscovitine-d7

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Compound of Interest

Compound Name: (R)-Roscovitine-d7

Cat. No.: B15583374

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected metabolites during experiments with **(R)-Roscovitine-d7**.

Frequently Asked Questions (FAQs)

Q1: What are the known major and minor metabolites of (R)-Roscovitine?

A1: The primary metabolic pathway for (R)-Roscovitine involves the oxidation of the hydroxymethyl group on the amino alcohol substituent at the C2 position of the purine ring. This results in the formation of a major carboxylic acid metabolite, commonly referred to as COOH-R-roscovitine.^{[1][2]} In addition to this major metabolite, several minor metabolites have been identified, including C8-oxo-R-roscovitine (hydroxylation at the C8 position of the purine ring) and N9-desisopropyl-R-roscovitine (N-dealkylation of the N9-isopropyl side-chain).^{[1][2]}

Q2: We are using **(R)-Roscovitine-d7** and observing a different metabolite profile than expected. Is this normal?

A2: Yes, observing an altered metabolite profile with a deuterated analog like **(R)-Roscovitine-d7** is a known phenomenon referred to as "metabolic switching."^[1] Deuterium substitution at metabolically active sites can slow down the primary metabolic pathway due to the kinetic isotope effect. This effect makes the carbon-deuterium bond more stable and harder to break by metabolic enzymes compared to a carbon-hydrogen bond.^{[3][4]} Consequently, alternative, minor metabolic pathways can become more prominent.

While specific studies on **(R)-Roscovitine-d7** are not extensively available, research on the closely related (R)-Roscovitine-d9 has demonstrated this effect. In studies with (R)-Roscovitine-d9, the formation of the major metabolite, COOH-R-roscovitine, was decreased, while the formation of several minor metabolites was enhanced.^[1] Therefore, it is plausible that you are observing a similar metabolic switching event with **(R)-Roscovitine-d7**.

Q3: What is the likely identity of the unexpected metabolites we are observing with **(R)-Roscovitine-d7**?

A3: Based on the principle of metabolic switching, your unexpected metabolites are likely the result of enhanced formation of the known minor metabolites of Roscovitine.^[1] You should investigate the presence of:

- C8-oxo-R-roscovitine: This metabolite results from the oxidation of the C8 position of the purine ring.
- N9-desisopropyl-R-roscovitine: This metabolite is formed by the removal of the isopropyl group from the N9 position.

It is also possible that other, less common metabolic pathways are being revealed due to the deuterium substitution. Careful analysis of your mass spectrometry data will be crucial for identification.

Troubleshooting Guide for Unexpected Metabolites

This guide provides a systematic approach to identifying and characterizing unexpected metabolites of **(R)-Roscovitine-d7** observed in your experiments.

Step 1: Data Acquisition and Initial Analysis

If you are observing unexpected peaks in your LC-MS/MS data, it is important to first rule out common analytical issues.

Potential Issue	Troubleshooting Action
Contamination	- Analyze a blank sample (solvent only) to check for contaminants. - Ensure all glassware and solvents are clean and of high purity.
In-source Fragmentation	- Reduce the ion source temperature and cone voltage to minimize fragmentation within the ion source.[5]
Adduct Formation	- Check for common adducts (e.g., +Na, +K, +ACN). - Use high-purity solvents and additives to minimize metal ion contamination.[5]
Poor Signal Intensity	- Ensure your sample is appropriately concentrated. - Optimize ionization efficiency by experimenting with different ionization methods (e.g., ESI, APCI).[6]
Mass Inaccuracy	- Perform regular mass calibration of your instrument.[6]

Step 2: Putative Identification of Unexpected Metabolites

Once you have ruled out analytical artifacts, you can proceed with the identification of the unexpected peaks.

Identification Step	Procedure
Determine Molecular Weight	- From the mass spectrum, determine the accurate mass of the unexpected metabolite.
Propose Biotransformations	- Compare the molecular weight of the metabolite to that of the parent compound, (R)-Roscovitine-d7. - Propose plausible metabolic reactions that could lead to this mass shift (e.g., oxidation, demethylation, hydroxylation).
Analyze Fragmentation Pattern	- Examine the MS/MS fragmentation pattern of the unexpected metabolite. - Compare this pattern to the fragmentation of the parent compound to identify which parts of the molecule have been modified.
Consult Literature	- Review published literature on Roscovitine metabolism to see if similar metabolites have been reported, even as minor products. [1] [2]

Quantitative Data Summary

The following table summarizes the known metabolites of (R)-Roscovitine and the observed changes with the use of a deuterated analog ((R)-Roscovitine-d9), which can be used as a reference for interpreting your results with **(R)-Roscovitine-d7**.

Compound	Molecular Weight (g/mol)	Metabolic Pathway	Effect of Deuteration (d9)
(R)-Roscovitine	354.45	Parent Compound	-
COOH-R-roscovitine	368.43	Major: Oxidation of hydroxymethyl group	Decreased formation [1]
C8-oxo-R-roscovitine	370.45	Minor: Oxidation at C8 of purine ring	Enhanced formation [1]
N9-desisopropyl-R-roscovitine	312.38	Minor: N-dealkylation at N9 position	Enhanced formation [1]

Experimental Protocols

Metabolite Identification using LC-MS/MS

This protocol outlines a general method for the analysis of (R)-Roscovitine and its metabolites in biological matrices.

1. Sample Preparation (Plasma)

- To 100 μL of plasma, add 300 μL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of mobile phase.

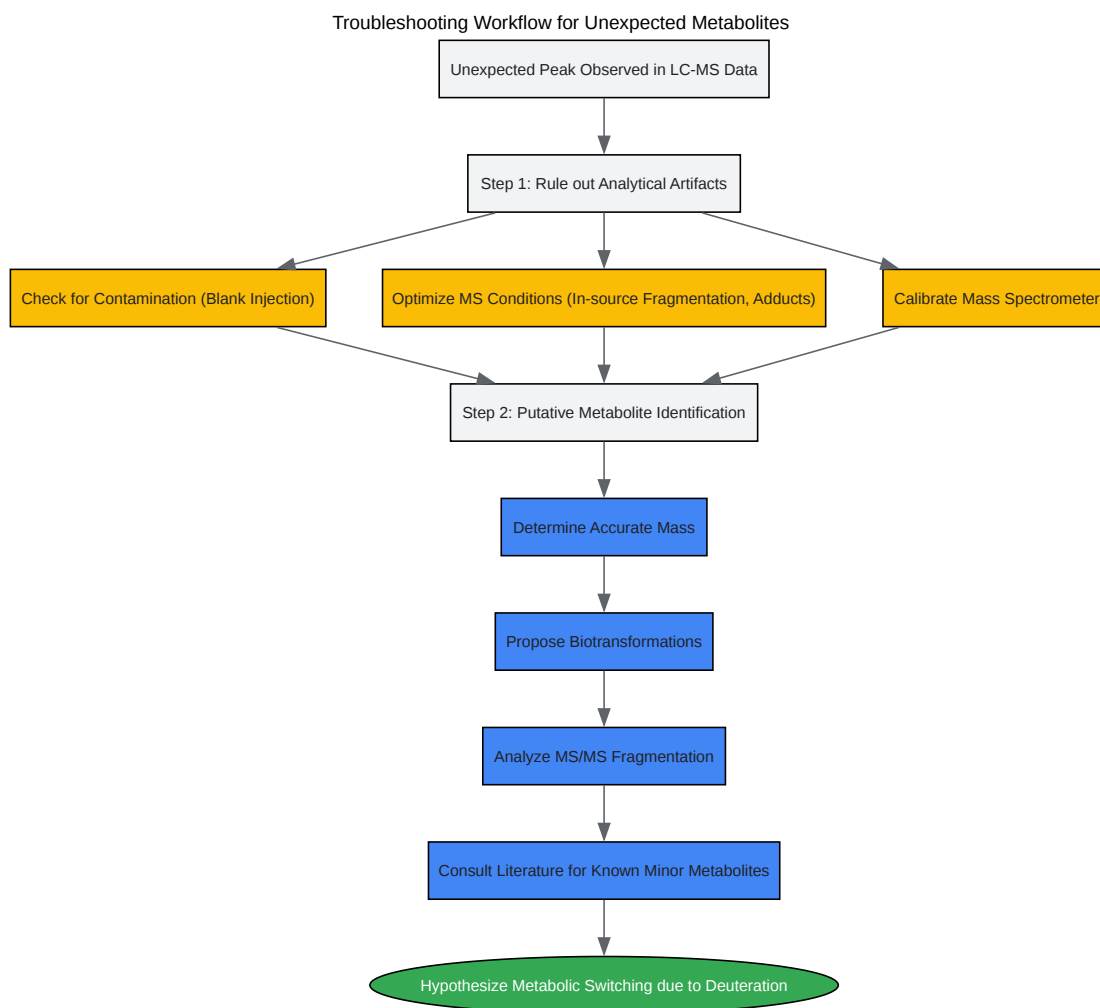
2. LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the parent drug and its more polar metabolites.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL .

- **Mass Spectrometer:** A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.
- **Ionization Mode:** Positive ion mode.
- **Data Acquisition:** Full scan for initial metabolite profiling and product ion scan (MS/MS) for structural elucidation.

Visualizations

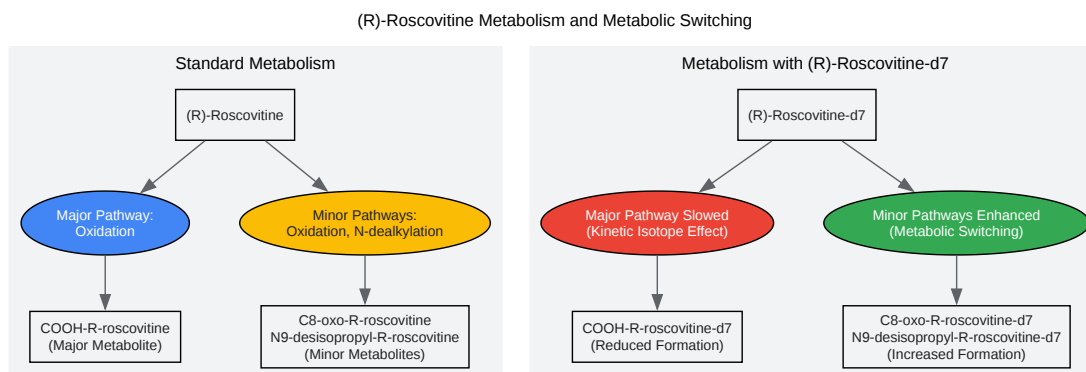
Logical Workflow for Troubleshooting Unexpected Metabolites



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Caption: A logical workflow for troubleshooting unexpected metabolites.

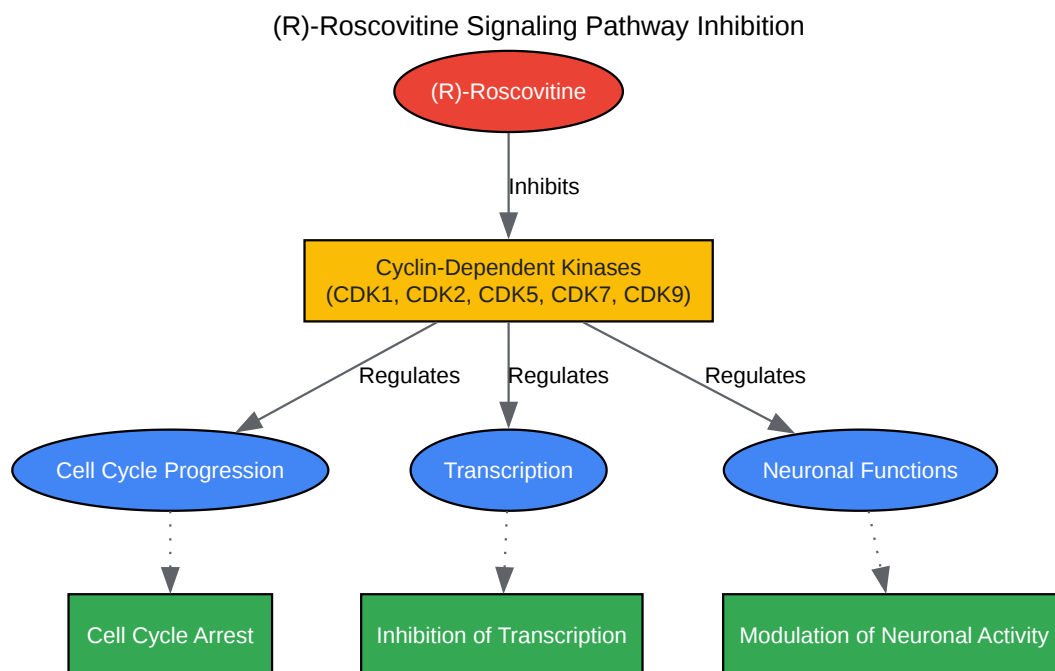
(R)-Roscovitine Metabolism and Metabolic Switching



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Caption: Metabolic pathways of (R)-Roscovitine and the effect of deuteration.

(R)-Roscovitine Signaling Pathway Inhibition



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Caption: Inhibition of Cyclin-Dependent Kinases by (R)-Roscovitine.

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